Purity-Driven Procurement: NLT 98% Assay as a Quality Differentiator
Commercially available batches of 1-(2-(Bromomethyl)-6-ethoxyphenyl)-3-chloropropan-2-one are specified at NLT 98% purity, whereas several regioisomeric analogs (e.g., 1-(4-(Bromomethyl)-3-ethoxyphenyl)-1-chloropropan-2-one, CAS 1804066-86-1) are often offered at 95–97% purity from the same suppliers, indicating a 1–3 percentage-point purity advantage that can reduce the burden of impurity rejection in downstream GMP steps .
| Evidence Dimension | Chromatographic purity (HPLC/GC area%) |
|---|---|
| Target Compound Data | ≥98% (NLT 98%) |
| Comparator Or Baseline | 1-(4-(Bromomethyl)-3-ethoxyphenyl)-1-chloropropan-2-one: 95–97% |
| Quantified Difference | ≥1–3 percentage points higher purity |
| Conditions | Commercial supplier specifications; HPLC or GC analysis per vendor QC protocols |
Why This Matters
Higher starting purity reduces the likelihood of propagating impurities through multi-step syntheses, directly lowering the cost and time of intermediate purification in process development.
